molecular formula C14H13N5O5S B5223397 N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide

N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide

Cat. No.: B5223397
M. Wt: 363.35 g/mol
InChI Key: LDYOWKUIGHABAI-UHFFFAOYSA-N
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Description

N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Future Directions

The future directions for a compound like this could include further studies to better understand its properties and potential uses. This could involve more detailed structural analysis, studies of its reactivity, and exploration of potential applications in fields like medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce the nitro group.

    Amidation: The formation of the benzamide moiety through amidation reactions.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonating agents for sulfonation, and coupling reagents for amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminosulfonylphenyl)benzamide: Similar structure but lacks the nitro group.

    N-(4-Carbamimidamidosulfonylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide is unique due to the presence of both the nitro and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(diaminomethylideneamino)sulfonylphenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S/c15-14(16)18-25(23,24)12-6-4-10(5-7-12)17-13(20)9-2-1-3-11(8-9)19(21)22/h1-8H,(H,17,20)(H4,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYOWKUIGHABAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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